molecular formula C23H18N2O4S B6077588 2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHOXY-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHOXY-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

Cat. No.: B6077588
M. Wt: 418.5 g/mol
InChI Key: PRAUDIFXEWGDAY-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHOXY-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound that features a quinoline core substituted with a methoxy group, a benzodioxole moiety, and a thiophene ring

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-methoxy-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4S/c1-27-15-5-6-19-17(10-15)18(23(26)24-12-16-3-2-8-30-16)11-20(25-19)14-4-7-21-22(9-14)29-13-28-21/h2-11H,12-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAUDIFXEWGDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHOXY-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.

    Attachment of the Benzodioxole Moiety: The benzodioxole group can be introduced through a Suzuki coupling reaction between a boronic acid derivative of benzodioxole and a halogenated quinoline intermediate.

    Incorporation of the Thiophene Ring: The thiophene ring can be attached via a nucleophilic substitution reaction using a thiophene derivative and a suitable leaving group on the quinoline core.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHOXY-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHOXY-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is considered for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHOXY-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of topoisomerase enzymes, which are essential for DNA replication and transcription. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL: This compound shares the benzodioxole moiety but lacks the quinoline and thiophene rings.

    1-(2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL: Similar to the above compound but with different functional groups.

    BENZO[D][1,3]DIOXOL-5-YL ACETATE: Contains the benzodioxole group but differs in the rest of the structure.

Uniqueness

2-(2H-1,3-BENZODIOXOL-5-YL)-6-METHOXY-N-[(THIOPHEN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is unique due to its combination of a quinoline core, methoxy group, benzodioxole moiety, and thiophene ring. This unique structure imparts specific electronic and steric properties that make it suitable for various applications in medicinal chemistry and materials science.

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